Cas no 1219967-99-3 (3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride)

3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride is a brominated aromatic compound featuring a piperidine moiety, commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural attributes include a stable phenoxy-piperidine backbone and a reactive bromine substituent, enabling further functionalization via cross-coupling reactions. The hydrochloride salt form enhances solubility and handling properties. This compound is particularly valued for its role in medicinal chemistry, where it serves as a versatile building block for developing bioactive molecules, including CNS-targeting agents. High purity and consistent synthesis protocols ensure reliability for research and industrial applications. Proper storage under inert conditions is recommended to maintain stability.
3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride structure
1219967-99-3 structure
Product name:3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride
CAS No:1219967-99-3
MF:C12H17BrClNO
MW:306.626481771469
CID:1070487
PubChem ID:56830757

3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
    • 3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride
    • 3-(4-bromo-3-methylphenoxy)piperidine;hydrochloride
    • AKOS015843555
    • 1219967-99-3
    • MDL: MFCD13560813
    • Inchi: InChI=1S/C12H16BrNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
    • InChI Key: RFDXSQNNLADFTM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1Br)OC2CCCNC2.Cl

Computed Properties

  • Exact Mass: 305.01820g/mol
  • Monoisotopic Mass: 305.01820g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B038085-125mg
3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride
1219967-99-3
125mg
$ 230.00 2022-06-07
TRC
B038085-250mg
3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride
1219967-99-3
250mg
$ 375.00 2022-06-07
Chemenu
CM311489-5g
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
1219967-99-3 95%
5g
$559 2022-09-03
Chemenu
CM311489-1g
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
1219967-99-3 95%
1g
$186 2022-09-03

Additional information on 3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride

3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride: A Comprehensive Overview

3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride (CAS No. 1219967-99-3) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has been extensively studied for its potential applications in drug development and material science. The molecule consists of a piperidine ring, a six-membered saturated heterocycle, substituted with a phenoxy group at the 3-position. The phenoxy group itself is further substituted with a bromine atom at the 4-position and a methyl group at the 3-position, making it a highly functionalized molecule with diverse chemical properties.

The synthesis of 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride involves a series of well-defined organic reactions, including nucleophilic substitution and acid-base neutralization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. The compound's structure lends itself to various chemical transformations, making it a versatile building block in organic synthesis.

One of the most notable aspects of 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride is its pharmacological activity. Studies have shown that this compound exhibits potent inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to modulate cyclooxygenase (COX) activity, suggesting potential applications in anti-inflammatory drug development. Furthermore, its selectivity for COX-2 over COX-1 makes it an attractive candidate for designing drugs with reduced gastrointestinal side effects.

Another area where 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride has shown promise is in the field of material science. Its unique electronic properties make it suitable for use in organic electronics, particularly as a component in semiconducting polymers. Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, paving the way for its use in flexible electronics and photovoltaic devices.

The physical and chemical properties of 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride are well-documented. It exists as a white crystalline solid with a melting point of approximately 210°C. Its solubility in common solvents such as dichloromethane and dimethylformamide is moderate, which facilitates its use in various synthetic protocols. The compound's stability under physiological conditions has also been evaluated, making it suitable for biomedical applications.

From an environmental standpoint, the degradation pathways of 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride have been investigated to assess its potential impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, primarily through oxidative cleavage of the phenoxy group. This suggests that it has a relatively low environmental persistence compared to other halogenated compounds.

In terms of safety considerations, 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride exhibits low acute toxicity when administered orally or dermally to laboratory animals. However, prolonged exposure or high doses may lead to hepatotoxicity due to the accumulation of brominated metabolites. These findings underscore the importance of proper handling and disposal procedures during industrial use.

Looking ahead, ongoing research is focused on optimizing the synthesis of 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride while exploring its potential applications in niche markets such as agrochemicals and specialty chemicals. Collaborative efforts between academic institutions and industry partners are expected to yield further insights into its utility across diverse fields.

In conclusion, 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride (CAS No. 1219967-99-3) stands out as a multifaceted compound with significant potential across various industries. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, position it as a key player in modern material science and pharmacology.

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